molecular formula C22H40O B13674485 (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal

(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal

Cat. No.: B13674485
M. Wt: 320.6 g/mol
InChI Key: HHQRZYUDTJYDLY-UHFFFAOYSA-N
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Description

(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal is an unsaturated aldehyde characterized by two (Z)-configured double bonds: one at the 4-position of the decenyl side chain and another at the 6-position of the dodecenal backbone.

Properties

Molecular Formula

C22H40O

Molecular Weight

320.6 g/mol

IUPAC Name

2-dec-4-enyldodec-6-enal

InChI

InChI=1S/C22H40O/c1-3-5-7-9-11-13-15-17-19-22(21-23)20-18-16-14-12-10-8-6-4-2/h11-14,21-22H,3-10,15-20H2,1-2H3

InChI Key

HHQRZYUDTJYDLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCC(CCCC=CCCCCC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired compound. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often requiring rigorous control of reaction conditions and purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents like halogens or hydrogen halides add across the double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenoic acid.

    Reduction: (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenol.

    Substitution: Dibromo derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with biological membranes or proteins, making it a candidate for drug development studies.

Medicine

While specific medical applications are still under investigation, this compound could be explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the formulation of fragrances or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal exerts its effects depends on its interaction with molecular targets. For instance, if used in a biological context, it may interact with enzymes or receptors, altering their activity. The double bonds and aldehyde group are key functional groups that can participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lists hydrocarbon derivatives, primarily phenyl-substituted alkanes (e.g., 6-Phenyldodecane, 6-Phenyltetradecane), which are structurally distinct from (Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal. Below is a systematic comparison based on functional groups, chain length, and substituents:

Compound Name Functional Group Double Bonds CAS Number Structural Features
This compound Aldehyde Two (Z) Not provided Branched chain with conjugated dienes
6-Phenyldodecane None (alkane) None 2719-62-2 Linear chain with phenyl substituent
6-Phenyltetradecane None (alkane) None 4534-55-8 Longer chain (C14) with phenyl group
6-Phenyltridecane None (alkane) None 4534-49-0 Intermediate chain length (C13)

Key Differences:

Functional Groups :

  • The target compound contains an aldehyde group, which is absent in the phenylalkanes from the evidence. Aldehydes are highly reactive, enabling participation in condensation or oxidation reactions, whereas phenylalkanes are inert hydrocarbons .
  • The (Z)-configuration of double bonds in the target compound introduces steric strain and influences molecular geometry, unlike the fully saturated phenylalkanes .

Chain Length and Branching :

  • The phenylalkanes in the evidence (e.g., 6-Phenyldodecane) have linear chains with phenyl groups at the 6-position, while the target compound features a branched structure with a decenyl side chain .

Applications: Phenylalkanes like 6-Phenyldodecane are often used as nonpolar solvents or in lubricant formulations due to their hydrophobicity . In contrast, unsaturated aldehydes like the target compound are more likely to serve as intermediates in fragrance synthesis or insect pheromones.

Limitations of Available Evidence

The provided evidence lacks critical data on this compound, including:

  • CAS number, melting/boiling points, or spectral data.
  • Direct analogs (e.g., aldehydes with similar unsaturation patterns).
  • Experimental findings on reactivity or biological activity.

Thus, this comparison relies on structural inferences rather than empirical data. Further research using specialized databases (e.g., SciFinder, Reaxys) or literature on insect pheromones is recommended for a comprehensive analysis.

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